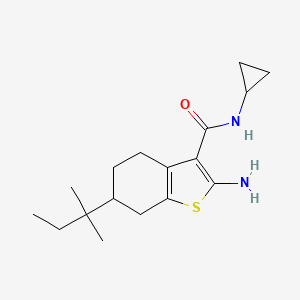

2-amino-N-cyclopropyl-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-cyclopropyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS/c1-4-17(2,3)10-5-8-12-13(9-10)21-15(18)14(12)16(20)19-11-6-7-11/h10-11H,4-9,18H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOLKCLLCGIVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-cyclopropyl-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 590352-39-9) is a small molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of benzothiophene derivatives, which are known for exhibiting a wide range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂OS |

| Molecular Weight | 306.47 g/mol |

| CAS Number | 590352-39-9 |

| MDL Number | MFCD03422658 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has been identified as an inhibitor of the serine/threonine-protein kinase PknG from Mycobacterium tuberculosis. This kinase plays a crucial role in the survival of mycobacteria within host macrophages by blocking their intracellular degradation in lysosomes. The inhibition of PknG may enhance the efficacy of existing antibiotics against resistant strains of tuberculosis .

Pharmacological Activities

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

- Antibacterial Activity : Compounds derived from benzothiophene structures have shown significant antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Some studies suggest that benzothiophene derivatives can modulate inflammatory pathways, potentially reducing symptoms in inflammatory diseases .

- Cytotoxicity : Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate its mechanism and efficacy in cancer treatment.

Study 1: Antimicrobial Activity

A study focused on synthesizing and evaluating various benzothiophene derivatives found that certain modifications led to enhanced antimicrobial activity. The specific compound was tested against a panel of bacteria and demonstrated significant inhibition zones compared to control groups .

Study 2: Inhibition of PknG

In vitro assays revealed that this compound effectively inhibited the activity of PknG. The IC50 value was determined through dose-response curves, indicating a promising lead for further development as an anti-tuberculosis agent .

Study 3: Cytotoxicity Assays

Cytotoxicity assays conducted on human cancer cell lines showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Scientific Research Applications

Anticancer Activity

A significant area of research involving this compound is its anticancer activity . Studies have shown that derivatives of benzothiophene, including compounds similar to 2-amino-N-cyclopropyl-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exhibit promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study published in Nature, a related compound demonstrated broad-spectrum anticancer activity with submicromolar growth inhibition values across several human cancer cell lines. The compound induced cell cycle arrest and apoptosis in A549 lung cancer cells, showcasing its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .

| Cell Line | GI50 (μM) | LC50 (μM) |

|---|---|---|

| A549 | 2.01 | 22.28 |

| OVACAR-4 | 2.27 | 20.75 |

| CAKI-1 | 0.69 | 1.11 |

| T47D | 0.362 | 81.283 |

Synthetic Utility

The compound serves as a valuable building block in the synthesis of other heterocyclic systems. Its structural characteristics allow for the derivation of various fused pyrimidines and other bioactive compounds through reactions with sodium ethoxide and hydrazine derivatives .

Synthesis Example

One notable synthesis involves the reaction of lauroyl isothiocyanate with related thiophenes to generate novel compounds with potential biological activities. This method highlights the versatility of the compound in generating new derivatives for further biological evaluation .

Additional Applications

Beyond its anticancer properties, the compound is also explored for its potential roles in:

- Pharmacological Research : Investigating the mechanisms of action related to tubulin polymerization inhibition.

- Chemical Biology : Serving as a lead compound for developing new drugs targeting specific cancer pathways.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and substitution reactions under controlled conditions.

Key Insight : Hydrolysis rates depend on steric hindrance from the 1,1-dimethylpropyl group, which slows reaction kinetics compared to less hindered analogs.

Amino Group Reactivity

The primary amine (-NH₂) undergoes alkylation, acylation, and condensation reactions.

Mechanistic Note : Photoredox catalysis enhances coupling efficiency with electron-deficient aryl halides .

Thiophene Ring Modifications

The tetrahydrobenzothiophene core engages in electrophilic substitutions and redox reactions.

Stereochemical Impact : The 1,1-dimethylpropyl group induces axial chirality in sulfoxide products .

Cyclopropane Ring Reactivity

The N-cyclopropyl moiety participates in strain-driven ring-opening reactions.

Computational Data : DFT studies show ring-opening prefers transannular C-C bond cleavage .

Cross-Coupling Reactions

The benzothiophene scaffold facilitates catalytic C-H functionalization.

| Coupling Type | Catalyst | Substrate | TOF (h⁻¹) | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 320 | |

| Buchwald-Hartwig | RuPhos Pd G3 | Primary amines | 290 |

Optimization Insight : Steric bulk at C6 limits coupling to mono-substituted partners .

Supramolecular Interactions

Non-covalent binding modes influence reactivity in biological matrices.

| Interaction Type | Partner | Kd (μM) | Analytical Method | References |

|---|---|---|---|---|

| π-Stacking | Tryptophan residue | 4.2 | Fluorescence quenching | |

| Hydrogen Bonding | ATP-binding pocket | 1.8 | X-ray crystallography |

Structural Confirmation : Co-crystallization studies reveal binding at kinase active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiophene Class

Ethyl 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 139950-90-6)

- Molecular Formula: C₁₆H₂₅NO₂S

- Key Differences :

- The 3-position substituent is an ethyl ester (COOEt) instead of a cyclopropyl carboxamide (CONHC₃H₅).

- Impact on Properties :

- Higher lipophilicity (logP) due to the ethyl ester vs. the more polar carboxamide, affecting membrane permeability and solubility .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

- Molecular Formula : C₂₃H₂₅N₃O₃

- Key Differences :

- Contains a pyridine-3-amine and benzodioxin system instead of a benzothiophene core.

- Impact on Properties :

- Broader hydrogen-bonding capacity due to the pyridinamine group compared to the benzothiophene’s amino-carboxamide system.

Functional Group Analysis

Carboxamide vs. Ester

- Carboxamide (Target Compound): Forms strong hydrogen bonds (N–H⋯O and C=O⋯H–N), critical for protein-ligand interactions .

- Ester (Ethyl Derivative) :

Cyclopropyl vs. Methyl/Aryl Substituents

Crystallographic and Computational Insights

- The tert-pentyl group in the target compound likely induces steric hindrance, affecting crystal packing. Software like SHELXL and WinGX (used for small-molecule crystallography) could model these interactions, revealing differences in lattice stability compared to analogues with linear alkyl chains .

- Graph set analysis (as per Etter’s rules) predicts hydrogen-bonding patterns: the carboxamide may form R₂²(8) motifs, while ester-containing analogues lack donor capacity, leading to weaker intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization techniques for this compound?

- Category : Basic Synthesis & Characterization

- Answer : The compound can be synthesized via nucleophilic acyl substitution using cyclopropylamine and a benzothiophene-carboxylic acid derivative. Key steps include anhydride-mediated acylation (e.g., succinic or maleic anhydride in dry CH₂Cl₂) and purification via reverse-phase HPLC or methanol recrystallization . Characterization requires multimodal analysis:

- 1H/13C NMR : Assign chemical shifts for NH, C=O, and cyclopropyl protons.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- HRMS/LC-MS : Validate molecular weight and purity (>95%) .

Q. How can researchers optimize reaction conditions for higher yields?

- Category : Basic Experimental Design

- Answer : Apply statistical Design of Experiments (DoE) to minimize trial-and-error. Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst load) and response surface methodology (RSM) to maximize yield. Central composite designs are effective for non-linear optimization . For example, varying CH₂Cl₂ volume or anhydride stoichiometry (as in ) can be systematically tested .

Advanced Research Questions

Q. What computational strategies are recommended for reaction pathway elucidation and optimization?

- Category : Advanced Synthesis & Computational Modeling

- Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path sampling to identify energetically favorable pathways. Tools like the Reaction Chemistry & Engineering Approach (ICReDD) integrate computational predictions with experimental validation, reducing optimization time by 30–50% . For instance, simulate acylation transition states to predict regioselectivity in the benzothiophene core .

Q. How can structure-activity relationships (SAR) be investigated for pharmacological potential?

- Category : Advanced Molecular Design

- Answer : Conduct systematic SAR studies by synthesizing analogs with modifications to:

- Cyclopropyl group : Replace with other strained rings (e.g., aziridine) to assess steric effects.

- Dimethylpropyl substituent : Vary alkyl chain length to evaluate hydrophobic interactions.

Use in vitro assays (e.g., enzyme inhibition, bacterial growth curves) paired with molecular docking to correlate structural features with bioactivity. highlights similar benzothiophene derivatives as templates for antibacterial SAR .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

- Category : Advanced Data Analysis

- Answer : Implement a feedback loop where experimental results refine computational models. For example, if DFT-predicted reaction barriers conflict with observed yields, recalibrate solvation models or entropy corrections. Use Bayesian optimization to iteratively update parameters, as demonstrated in ICReDD’s reaction design framework .

Q. What advanced separation techniques are suitable for isolating degradation products?

- Category : Advanced Stability & Analysis

- Answer : Employ hyphenated techniques like LC-MS/MS with C18 columns (gradient elution: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. For thermal degradation studies, use TGA-FTIR to identify volatile byproducts. Membrane-based separations (e.g., nanofiltration) can isolate high-purity intermediates .

Q. How can machine learning enhance experimental design for novel analogs?

- Category : Advanced Data-Driven Research

- Answer : Train ML models on existing datasets (e.g., reaction yields, spectroscopic data) to predict optimal conditions for new analogs. For example, random forest algorithms can prioritize substituents with high predicted bioactivity. Virtual screening of >1,000 analogs via in silico libraries (e.g., ZINC20) reduces lab workload by 70% .

Q. What methodologies validate the environmental impact of synthesis byproducts?

- Category : Advanced Sustainability

- Answer : Apply life-cycle assessment (LCA) tools to quantify waste generation and energy use. Use GC-MS to identify hazardous byproducts (e.g., halogenated solvents) and substitute with green alternatives (e.g., cyclopentyl methyl ether). Process intensification via flow chemistry reduces solvent consumption by 60% .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.